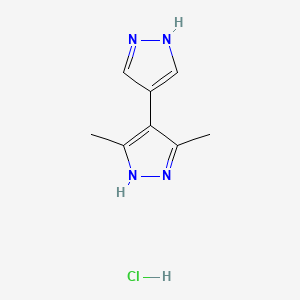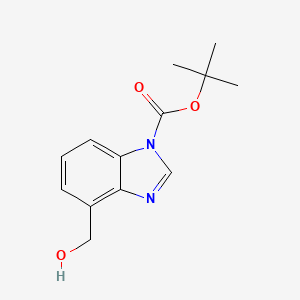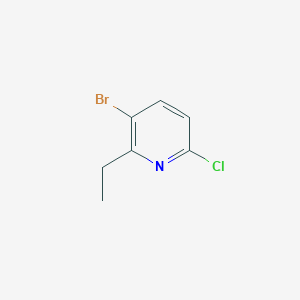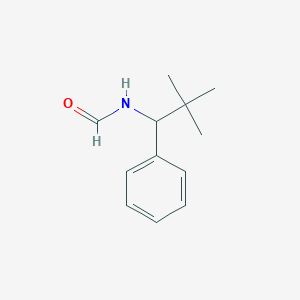
Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-phenylpyrazine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-phenylpyrazine-2-carbohydrazide typically involves the reaction of 3-amino-6-phenylpyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to boiling, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-amino-6-phenylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-amino-6-phenylpyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 3-amino-6-phenylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with cellular enzymes and proteins, leading to the disruption of essential biological processes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 3-amino-2-pyrazinecarbohydrazide
- 3-amino-6-methylpyrazine-2-carbohydrazide
- 3-amino-5-phenylpyrazine-2-carbohydrazide
Uniqueness
3-amino-6-phenylpyrazine-2-carbohydrazide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .
特性
CAS番号 |
438190-84-2 |
|---|---|
分子式 |
C11H11N5O |
分子量 |
229.24 g/mol |
IUPAC名 |
3-amino-6-phenylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17) |
InChIキー |
WKUKEPJNMKNEKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)







![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)





